molecular formula C14H13F3N2O B1429474 4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol CAS No. 1311278-20-2

4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol

Cat. No.: B1429474
CAS No.: 1311278-20-2
M. Wt: 282.26 g/mol
InChI Key: QSGVWWLAYAMFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with dimethylamino and trifluoromethyl groups, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylaminopyridine with trifluoromethylating agents, followed by coupling with phenol derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl-methanol
  • 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid
  • 1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea

Uniqueness

Compared to similar compounds, 4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol is unique due to its specific substitution pattern and the presence of both dimethylamino and trifluoromethyl groups

Properties

IUPAC Name

4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-19(2)13-12(9-3-5-11(20)6-4-9)7-10(8-18-13)14(15,16)17/h3-8,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGVWWLAYAMFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol
Reactant of Route 2
Reactant of Route 2
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol
Reactant of Route 3
Reactant of Route 3
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol
Reactant of Route 4
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol
Reactant of Route 5
Reactant of Route 5
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol
Reactant of Route 6
Reactant of Route 6
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.